molecular formula C42H45ClN6O5S2 B1684200 Abt-737 CAS No. 852808-04-9

Abt-737

Cat. No.: B1684200
CAS No.: 852808-04-9
M. Wt: 813.4 g/mol
InChI Key: HPLNQCPCUACXLM-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of ABT-737 involves several synthetic routes and reaction conditions. One method involves using a compound with a specific structure as the initial raw material. The carboxyl group in the compound is first reduced to a hydroxyl group, followed by a vulcanization reaction with a vulcanizing agent, and then an amination reaction . Industrial production methods for this compound are not widely documented, but the synthesis typically involves multiple steps to ensure the correct formation of the desired molecular structure.

Chemical Reactions Analysis

ABT-737 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include reducing agents for the reduction of carboxyl groups to hydroxyl groups and vulcanizing agents for the vulcanization reaction . The major products formed from these reactions are intermediates that lead to the final structure of this compound.

Scientific Research Applications

ABT-737 is a small molecule inhibitor of Bcl-2 family proteins that has demonstrated activity against various cancers in preclinical studies . It functions by binding with high affinity to Bcl-2 and Bcl-xL, displacing proapoptotic BH3-only proteins, which leads to the activation of Bax and Bak and downstream caspases . However, this compound has low affinity for Mcl-1, and high basal levels of Mcl-1 have been associated with resistance to this compound .

Scientific Research Applications

Leukemia and Lymphoma:

  • This compound exhibits single-agent activity against acute lymphoblastic leukemia (ALL) cell lines and xenografts . It is effective against some leukemia/lymphoma cell lines in vitro and in vivo . In ALL cell lines, this compound decreases Mcl-1 protein expression in sensitive lines but not in resistant lines .
  • In mantle cell lymphoma (MCL) cells, this compound induces strong apoptosis in cells expressing a Bcl2high/Mcl1lowBcl-2^{\text{high}}/Mcl-1^{\text{low}} profile . Silencing Mcl-1 using siRNA can sensitize MCL cell lines to this compound, and combining this compound with flavopiridol (which induces Mcl-1 downregulation) results in a synergistic anti-MCL effect in this compound-resistant cell lines .

Lung Cancer:

  • This compound induces dramatic regressions in tumors derived from some small cell lung cancer (SCLC) cell lines . However, primary xenograft SCLC tumors may show varying responses, potentially due to relatively low expression of Bcl-2 . Combining etoposide with this compound in primary xenografts can result in significant decreases in tumor growth .
  • High basal levels of Mcl-1 expression in small cell lung cancer cells have been associated with resistance to this compound .

Multiple Myeloma:

  • This compound is cytotoxic to multiple myeloma (MM) cell lines, including those resistant to conventional therapies, and primary tumor cells . It is also efficient against a subset of primary myeloma cells .

Other Cancers:

  • This compound, combined with TRAIL, induced significant cell death in multiple cancer types, including renal, prostate, and lung cancers . This combination can be exploited therapeutically where antiapoptotic Bcl-2 family members drive tumor cell resistance to current anticancer therapies .
  • This compound markedly increases the cytotoxic response of cancer cells to radiation by reducing the median effective concentration (EC50) value for cytotoxicity .

Overcoming Resistance:

  • Combining this compound with other agents can overcome resistance. For example, combining this compound with 4-HPR enhances the mitochondrial apoptotic cascade and causes caspase-dependent, synergistic cytotoxicity in ALL cell lines .
  • Acquired resistance to this compound can be associated with decreases in the expression of Bcl-2, proapoptotic partners of Bcl-2 (Bax and Bim), and Bcl-2:Bim heterodimers .

Additional Applications:

  • This compound treatment resulted in potent inhibition of lymphocyte proliferation .
  • Mcl-1 can confer resistance to this compound, and can be a major resistance factor in 3D spheroids .
  • In HTLV-1-infected T-cells, Bfl-1 and Bcl-xL are implicated in cell survival, and this compound or etoposide treatment can be used to study their effects .

Comparison with Similar Compounds

ABT-737 is compared with other similar compounds, such as navitoclax (ABT-263), which is an orally-available derivative with similar activity on small cell lung cancer cell lines . This compound has a higher affinity for Bcl-2, Bcl-xL, and Bcl-w compared to previous Bcl-2 inhibitors . Other similar compounds include venetoclax (ABT-199), which also targets Bcl-2 family proteins but has different pharmacokinetic properties . The uniqueness of this compound lies in its high affinity for multiple Bcl-2 family proteins and its ability to induce apoptosis in cancer cells resistant to conventional therapies .

Conclusion

This compound is a significant compound in the field of cancer research due to its ability to inhibit Bcl-2 family proteins and induce apoptosis in cancer cells. Its preparation involves multiple synthetic steps, and it undergoes various chemical reactions to achieve its final structure. This compound has wide-ranging applications in scientific research, particularly in studying apoptosis and developing new cancer therapies. Its mechanism of action involves disrupting the interactions of anti-apoptotic proteins, leading to cell death. Compared to similar compounds, this compound stands out for its high affinity and efficacy in inducing apoptosis in resistant cancer cells.

Biological Activity

ABT-737 is a potent small-molecule inhibitor designed to target the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. This compound has emerged as a significant player in cancer therapy, particularly for tumors characterized by high levels of Bcl-2 expression. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound functions as a Bcl-2 homology 3 (BH3)-mimetic . It selectively binds to pro-survival Bcl-2 proteins, inhibiting their function and promoting apoptosis in cancer cells. The primary targets of this compound include:

  • Bcl-2
  • Bcl-xL
  • Bcl-w

However, this compound exhibits a significantly higher affinity for Bcl-2 compared to other members of the Bcl-2 family, such as Mcl-1 and Bfl-1, which are associated with resistance to apoptosis .

In Vitro Studies

This compound has shown efficacy across various cancer cell lines, particularly those expressing high levels of Bcl-2. For instance:

  • In studies involving small cell lung cancer (SCLC) cell lines, this compound induced dramatic tumor regression in sensitive lines while showing limited effects in primary xenografts with lower Bcl-2 expression .
Cell LineResponse to this compoundBcl-2 Expression Level
H146Significant regressionHigh
H187Complete regressionHigh
H209Intermediate responseModerate
H345Intermediate responseModerate

In Vivo Studies

In xenograft models, this compound was administered intraperitoneally for 21 days. Results indicated that tumors derived from certain SCLC cell lines regressed significantly, confirming the compound's potential for therapeutic use .

Resistance Mechanisms

Despite its effectiveness, resistance to this compound can occur. Studies have identified several factors contributing to this resistance:

  • Decreased Expression of Bcl-2 : Resistant cell lines often exhibit reduced levels of Bcl-2 and its pro-apoptotic partners (e.g., Bax and Bim) .
  • High Levels of Mcl-1 : Mcl-1 overexpression has been linked to diminished sensitivity to this compound, as it is not effectively targeted by the drug .

Combination Therapies

The therapeutic potential of this compound is enhanced when used in combination with other agents. For example:

  • Etoposide : Combining this compound with etoposide significantly decreased tumor growth in xenograft models, highlighting the importance of combination strategies in overcoming resistance .
Combination TherapyEffectiveness
This compound + EtoposideSignificant tumor reduction
This compound + FlavopiridolSynergistic effect in resistant cells

Case Studies

Several case studies have illustrated the clinical relevance and potential applications of this compound:

  • Mantle Cell Lymphoma : this compound was effective against mantle cell lymphoma cells characterized by high Bcl-2 expression but also high Mcl-1 levels. Silencing Mcl-1 significantly sensitized these cells to this compound .
  • Multiple Myeloma : In a study involving myeloma cell lines with various molecular translocations, this compound demonstrated selective cytotoxicity against those harboring t(11;14), underscoring the importance of molecular profiling in treatment decisions .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of ABT-737 in inducing apoptosis, and how does it differ from other Bcl-2 inhibitors?

this compound functions as a BH3 mimetic, selectively binding to anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w) to displace pro-apoptotic proteins like Bax, Bak, and Bim. This disrupts mitochondrial outer membrane integrity, triggering cytochrome c release and caspase activation . Unlike later inhibitors (e.g., ABT-263), this compound lacks oral bioavailability and does not target Mcl-1, a key resistance factor in many cancers .

Q. How should researchers design in vitro experiments to evaluate this compound efficacy in cancer cell lines?

Standard protocols involve treating cells with this compound (nanomolar to micromolar doses) and assessing apoptosis via Annexin V/PI staining, caspase-3 activation, and mitochondrial depolarization assays. Co-culture with Mcl-1 inhibitors (e.g., ARC) is recommended for cancers with high Mcl-1 expression to overcome resistance . Dose-response curves and synergy analyses (e.g., Chou-Talalay method) should be used for combination therapies .

Q. What are the primary molecular markers to assess this compound sensitivity in preclinical models?

Key markers include:

  • BCL2/MCL1 mRNA or protein ratio : High BCL2 and low Mcl-1 correlate with sensitivity, particularly in t(11;14) multiple myeloma and hyperdiploid subtypes .
  • Bim-Bcl-2 complex formation : Immunoprecipitation assays confirm target engagement .
  • Bax/Bak activation : Western blotting for conformational changes in these pro-apoptotic proteins post-treatment .

Advanced Research Questions

Q. What molecular mechanisms underlie the synergistic action of this compound with carboplatin in ovarian carcinoma?

Carboplatin induces DNA damage, increasing dependence on Bcl-xL for survival. This compound targets Bcl-xL, creating a "priming" effect where cells with DNA damage undergo apoptosis at lower thresholds. Mathematical modeling predicts optimal dosing schedules (e.g., this compound administered post-carboplatin) to maximize synergism . Experimental validation requires co-treatment assays with time-resolved apoptosis measurements and computational simulations of Bcl-xL inhibition thresholds .

Q. How can researchers address Mcl-1-mediated resistance to this compound in solid tumors?

Strategies include:

  • Co-targeting Mcl-1 : Use siRNA knockdown or pharmacological inhibitors (e.g., ARC) to sensitize resistant cells .
  • Gene expression profiling : Identify transcriptional regulators of Mcl-1 (e.g., NOXA) using RNA-seq or CRISPR screens .
  • Dynamic BH3 profiling : Measure mitochondrial priming to predict Mcl-1 dependency .

Q. What predictive biomarkers validate this compound efficacy in xenograft models?

  • BCL2/MCL1 protein ratio : Immunohistochemistry (IHC) of tumor sections .
  • Bim sequestration : Flow cytometry for Bim-Bcl-2 dissociation .
  • Tumor regression kinetics : Monitor volume changes and correlate with Bax/Bak activation via IHC .

Q. How can mathematical models optimize this compound dosing in combination therapies?

Pharmacodynamic models integrate this compound’s binding kinetics to Bcl-2/Bcl-xL and simulate minimal effective doses for target cell populations. For example, models calibrated to ovarian cancer data predict threshold Bcl-xL levels required for apoptosis, enabling personalized dosing regimens . Open-source tools like COPASI or MATLAB can replicate these simulations .

Q. What experimental approaches distinguish this compound’s on-target effects from off-target toxicity?

  • BH3 profiling : Compare mitochondrial apoptosis in this compound-treated cells versus Bcl-2/Bcl-xL knockout models .
  • Rescue experiments : Overexpress Bcl-2 or Bcl-xL to confirm target specificity .
  • Toxicity screens : Assess hematologic progenitor cell viability (e.g., colony-forming assays) to rule off-target effects .

Q. How does this compound synergize with dexamethasone in multiple myeloma?

Dexamethasone downregulates Mcl-1 via glucocorticoid receptor signaling, sensitizing cells to this compound. Synergy is validated using combination indices (e.g., CompuSyn software) and RNA-seq to track Mcl-1 suppression . Primary patient samples with t(11;14) translocations are ideal for these studies due to high BCL2 expression .

Q. What genomic instability factors influence this compound resistance in small-cell lung cancer (SCLC)?

Acquired resistance in SCLC xenografts is linked to:

  • Reduced Bcl-2/Bim heterodimers : Co-immunoprecipitation assays post-treatment .
  • Epigenetic modulation : CRISPR-Cas9 screens identify resistance-associated genes (e.g., NOXA degradation pathways) .
  • Expression profiling : RNA-seq of resistant vs. sensitive tumors reveals 85 candidate genes, including pro-survival kinases .

Q. Methodological Guidelines

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable efficacy in primary vs. cell line xenografts), validate using:
    • Orthogonal assays : Combine BH3 profiling with IHC for Bcl-2 family proteins .
    • Patient-derived organoids : Recapitulate tumor heterogeneity better than cell lines .
  • Literature Review : Prioritize studies with mechanistic depth (e.g., mathematical models , protein interaction data ). Exclude non-peer-reviewed sources (e.g., ).

Properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNQCPCUACXLM-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042641
Record name ABT-737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

813.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852808-04-9
Record name 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852808-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT 737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-737
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Abt-737
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Abt-737
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Abt-737
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Abt-737
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Abt-737
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Abt-737

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.